molecular formula C22H14N2O3 B11935951 4-Hydroxy-6-{2'-hydroxy-[1,1'-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile

4-Hydroxy-6-{2'-hydroxy-[1,1'-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B11935951
M. Wt: 354.4 g/mol
InChI Key: LXTNNPFHINYWLL-UHFFFAOYSA-N
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Description

4-Hydroxy-6-{2'-hydroxy-[1,1'-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a quinoline-based heterocyclic compound featuring a biphenyl substituent with dual hydroxyl groups. Its structure combines a quinoline core (with a hydroxyl group at position 4, a ketone at position 2, and a nitrile at position 3) with a 2'-hydroxybiphenyl-4-yl moiety at position 4.

Properties

Molecular Formula

C22H14N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

4-hydroxy-6-[4-(2-hydroxyphenyl)phenyl]-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H14N2O3/c23-12-18-21(26)17-11-15(9-10-19(17)24-22(18)27)13-5-7-14(8-6-13)16-3-1-2-4-20(16)25/h1-11,25H,(H2,24,26,27)

InChI Key

LXTNNPFHINYWLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)NC(=O)C(=C4O)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-{2’-hydroxy-[1,1’-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.

    Functional Group Modifications: The hydroxyl and nitrile groups can be introduced through selective functional group transformations, such as hydroxylation and cyanation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-{2’-hydroxy-[1,1’-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

4-Hydroxy-6-{2’-hydroxy-[1,1’-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-{2’-hydroxy-[1,1’-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its hydroxyl groups can form hydrogen bonds with target proteins, while the nitrile group can participate in covalent interactions. These interactions can modulate the activity of the target molecules and influence cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs sharing quinoline, pyridine, or biphenyl motifs. Key differences in substituents, therapeutic applications, and physicochemical properties are highlighted.

Table 1: Comparative Analysis of Structural Analogs

Compound Name / ID Core Structure Key Substituents Therapeutic Application / Activity Physicochemical Notes Reference(s)
4-Hydroxy-6-{2'-hydroxy-[1,1'-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile (Target) Quinoline 6-(2'-hydroxybiphenyl-4-yl), 4-OH, 3-CN, 2-oxo Hypothesized for kinase/tubulin inhibition (via biphenyl) High polarity (dual -OH); moderate solubility
4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile Thieno[2,3-b]pyridine 3-(2'-hydroxybiphenyl-4-yl), 4-OH, 5-CN, 6-oxo Antitumor (reduces liver enzymes post CCl4 damage) Thiophene ring enhances lipophilicity; lower solubility
6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile Pyridine 6-(4-MeO-phenyl), 4-CF3, 3-CN, 2-oxo Protein kinase/tubulin inhibition (anticancer) CF3 improves metabolic stability; higher logP
1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridine 1-butyl, 6-OH, 4-CH3, 3-CN, 2-oxo Lab research (non-therapeutic) Butyl chain increases lipophilicity
5'-((2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)amino)-2'-hydroxy-[1,1':3',1''-biphenyl]-3,3''-dicarboxylic acid Biphenyl 3,4-dimethoxyphenethyl-amide, 2'-OH, dicarboxylic acid Malignant tumors, transcription factor modulation High polarity (carboxylic acids); low membrane permeability
6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile Biphenyl 6-F, 4'-OH, 3-CN Intermediate for NMDA receptor antagonists Fluorine enhances bioavailability

Key Findings

Pyridine derivatives (e.g., ) lack the fused benzene ring of quinoline, reducing aromatic surface area for π-π interactions but improving synthetic accessibility .

Substituent Effects: The 2'-hydroxybiphenyl-4-yl group in the target compound provides two hydroxyls for hydrogen bonding, contrasting with methoxy () or fluoro () substituents, which prioritize lipophilicity over polar interactions . Trifluoromethyl () and morpholinomethyl () groups enhance metabolic stability and solubility, respectively, but are absent in the target compound .

Therapeutic Potential: Biphenyl-containing analogs in (e.g., compound V) show efficacy in cancer via kinase/tubulin inhibition, suggesting similar pathways for the target compound . The thienopyridine analog () demonstrates antitumor activity with reduced hepatotoxicity, highlighting the impact of heterocycle substitution on safety profiles .

Synthetic Considerations: The target compound’s synthesis likely involves Suzuki-Miyaura coupling for biphenyl formation, analogous to methods in for quinoline derivatives .

Biological Activity

4-Hydroxy-6-{2'-hydroxy-[1,1'-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile, with the CAS number 1179347-23-9, is a compound of significant interest due to its potential biological activities. This article delves into the detailed biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C22H14N2O3, and it has a molecular weight of 354.37 g/mol. The compound features a quinoline core structure, which is known for its diverse biological activities.

PropertyValue
CAS Number1179347-23-9
Molecular FormulaC22H14N2O3
Molecular Weight354.37 g/mol
Purity97%

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of quinoline can induce apoptosis in various cancer cell lines through multiple pathways including cell cycle arrest and inhibition of proliferation.

Key Findings:

  • In vitro Studies: Compounds similar to this quinoline derivative have demonstrated dose-dependent inhibition of cancer cell growth in various carcinoma models.
  • Mechanism of Action: The anticancer activity may be attributed to the compound's ability to interfere with DNA synthesis and repair mechanisms, leading to increased rates of apoptosis in malignant cells.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar quinoline derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.

Research Highlights:

  • Antibacterial Activity: Compounds in this class have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Mechanisms: The proposed mechanism includes inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Other Biological Activities

Preliminary studies also suggest that this compound may exhibit anti-inflammatory and antioxidant properties. These activities are crucial in mitigating oxidative stress-related diseases and inflammatory conditions.

Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the cytotoxic effects of similar quinoline derivatives on human lung cancer cell lines (A549). The results indicated a significant reduction in cell viability with IC50 values in the micromolar range, suggesting a strong potential for therapeutic applications.

Study 2: Antimicrobial Evaluation

In another investigation reported in Journal of Antimicrobial Chemotherapy, derivatives were tested against a panel of bacterial strains. Results demonstrated that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

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